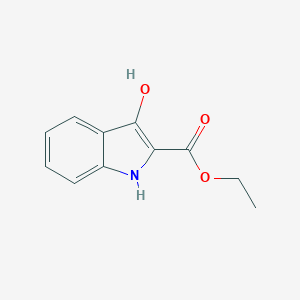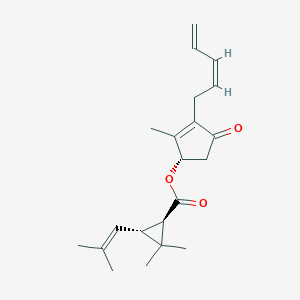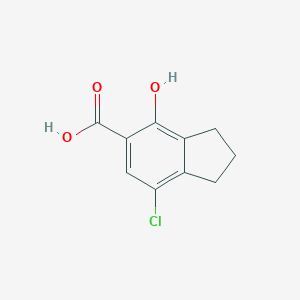
Clorindanic Acid
Descripción general
Descripción
Clorindanic acid is a natural product that was first isolated from the bark of the tree Clorinda doniana in 1985. It belongs to the family of phenolic acids and has been found to possess a range of biological activities. In recent years, there has been an increasing interest in clorindanic acid due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Safety and Effectiveness of CLA : CLA has been researched for its potential in improving human health, including controlling body fat gain and enhancing immunity, with a focus on reducing inflammation and adverse effects associated with immune enhancement (Pariza, 2004).
Health Implications of CLA : While CLA is marketed for various health benefits, including reducing cancer risk, preventing heart disease, and improving immune function, there has been limited human research on these claims. Existing studies mainly derive from animal research (Whigham, Cook, & Atkinson, 2000).
Body Fat Modulation by CLA : CLA has been studied for its ability to reduce body fat and enhance lean body mass. The involvement of eicosanoid metabolism has been suggested as one mechanism for CLA's range of biological activities (Park & Pariza, 2007).
CLA in Experimental Human Rhinovirus Infection : Research indicates that CLA supplementation may not significantly affect the virological or clinical course of experimental human rhinovirus colds. However, larger studies might be required to detect more subtle effects (Peterson et al., 2009).
CLA in Milk Fat and Its Physiological Effects : CLA in milk fat has been researched for its anticarcinogenic properties and other health-promoting potential, with increasing interest from the food industry in CLA research (Collomb et al., 2006).
Bibliometric Analysis of Global Research on Clavulanic Acid : While this research focuses on Clavulanic Acid, it might offer insights into bibliometric analyses techniques that could be applicable to Clorindanic Acid research (Ramírez-Malule, 2018).
Insulin Resistance and CLA : One study found that a specific isomer of CLA, trans10cis12, increased insulin resistance and glycemia in obese men with the metabolic syndrome, highlighting isomer-specific metabolic actions of CLA in humans (Risérus, Arner, Brismar, & Vessby, 2002).
CLA as a Functional Food Ingredient : CLA's potential health benefits, including its anticancer component, ability to prevent atherosclerosis, and influence on body fat and immune responses, are highlighted in a review summarizing clinical trials involving CLA (Kim, Kim, Kim, & Park, 2016).
Propiedades
IUPAC Name |
7-chloro-4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4,12H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGCHMMGBNMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165183 | |
| Record name | Clorindanic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clorindanic Acid | |
CAS RN |
153-43-5 | |
| Record name | Clorindanic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorindanic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORINDANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72531373MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



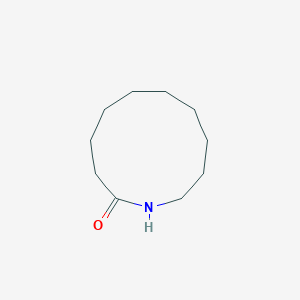

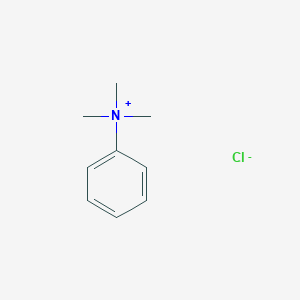


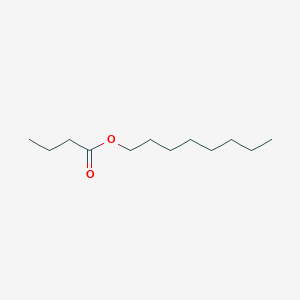
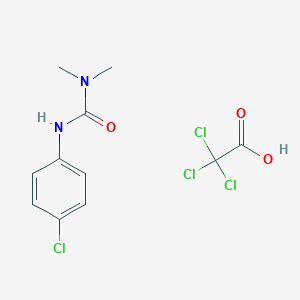


![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
